[(2,4-Dimethoxyphenyl)methyl](ethyl)amine
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Overview
Description
(2,4-Dimethoxyphenyl)methylamine is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a derivative of benzylamine, characterized by the presence of two methoxy groups at the 2 and 4 positions on the phenyl ring and an ethylamine group attached to the benzyl carbon. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known to be an amine nucleophile , suggesting that it may interact with electrophilic sites in biological systems.
Mode of Action
As an amine nucleophile, (2,4-Dimethoxyphenyl)methylamine can participate in various chemical reactions. For instance, it has been used to investigate the 1,4-reactivity of 5-bromo-2-indene-1-one . The compound’s interaction with its targets likely involves nucleophilic attack, leading to the formation of new covalent bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methylamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethylamine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethoxyphenyl)methylamine may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxyphenylethylamine.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
(2,4-Dimethoxyphenyl)methylamine has several applications in scientific research:
Comparison with Similar Compounds
(2,4-Dimethoxyphenyl)methylamine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but differing in the position of the methoxy groups.
2,5-Dimethoxyphenethylamine: Another analogue with methoxy groups at the 2 and 5 positions, known for its psychoactive properties.
Uniqueness
(2,4-Dimethoxyphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)7-11(9)14-3/h5-7,12H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSIYZDPCFMJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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